molecular formula C12H23N3O B7930214 (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Cat. No.: B7930214
M. Wt: 225.33 g/mol
InChI Key: LTMWWOFMNUWZPW-FTNKSUMCSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropyl group and a pyrrolidine ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of (S)-1-methyl-2-pyrrolidinemethanol, which can be achieved through the reduction of (S)-1-methyl-2-pyrrolidinone using a reducing agent such as sodium borohydride.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with (S)-2-amino-propionic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including its effects on specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biological Studies: Researchers study its interactions with biological systems to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidine moieties contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-2-pyrrolidinemethanol: A precursor in the synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide.

    (S)-2-Hydroxymethyl-1-methylpyrrolidine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)8-11-4-3-7-14(11)2/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWWOFMNUWZPW-FTNKSUMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN1C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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